2,4-Difluoro-3-methoxyphenylacetic acid
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Overview
Description
2,4-Difluoro-3-methoxyphenylacetic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology . It is known for its unique structural properties, which include two fluorine atoms and a methoxy group attached to a phenylacetic acid backbone .
Preparation Methods
The synthesis of 2,4-Difluoro-3-methoxyphenylacetic acid typically involves multiple steps, starting with the fluorination of a suitable precursor. One common method involves the reaction of 2,4-difluoro-3-methoxybenzaldehyde with a suitable reagent to introduce the acetic acid moiety . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
2,4-Difluoro-3-methoxyphenylacetic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2,4-Difluoro-3-methoxyphenylacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-methoxyphenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The fluorine atoms and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity . Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
2,4-Difluoro-3-methoxyphenylacetic acid can be compared to other fluorinated phenylacetic acids, such as:
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring . The unique combination of fluorine atoms and a methoxy group in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2,4-difluoro-3-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-9-6(10)3-2-5(8(9)11)4-7(12)13/h2-3H,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCGWQOBPODKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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